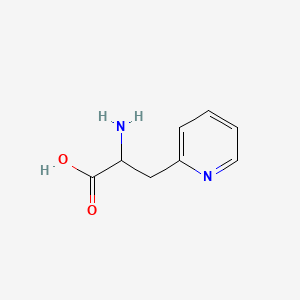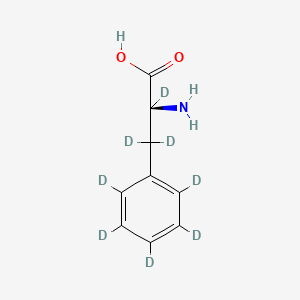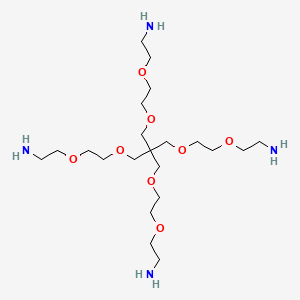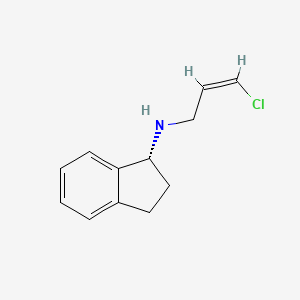
N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid is a synthetic compound with the chemical formula C20H33NO8. It is a derivative of L-glutamic acid, a naturally occurring amino acid. This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups and a tert-butyl ester group, which enhance its stability and solubility. It is primarily used in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid typically involves the following steps:
Protection of the Amino Group: The amino group of L-glutamic acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step results in the formation of N-Boc-L-glutamic acid.
Esterification: The carboxyl group of N-Boc-L-glutamic acid is esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. This step yields N-Boc 1-O-t-Butyl L-glutamic acid.
Dehydration: The hydroxyl group at the 6-position is removed through a dehydration reaction, often using reagents like thionyl chloride or phosphorus oxychloride, resulting in N-Boc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid.
Second Boc Protection: The final step involves the protection of the remaining amino group with another Boc group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the synthesis and ensure the consistency of the final product.
化学反应分析
Types of Reactions
N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid undergoes various chemical reactions, including:
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield L-glutamic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc groups are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups, although these reactions are less common.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide is commonly used for hydrolysis reactions.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Hydrolysis: L-glutamic acid and tert-butyl alcohol.
Substitution: Various substituted derivatives of L-glutamic acid.
Oxidation and Reduction: Modified derivatives with altered functional groups.
科学研究应用
N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting the central nervous system and metabolic disorders.
Biological Studies: It is used in studies involving amino acid metabolism and protein synthesis.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for advanced materials.
作用机制
The mechanism of action of N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid involves its interaction with specific molecular targets and pathways. The compound’s Boc protecting groups enhance its stability and solubility, allowing it to be used in various chemical reactions. The tert-butyl ester group facilitates its incorporation into larger molecules, making it a valuable intermediate in organic synthesis. The compound’s effects are primarily exerted through its ability to undergo hydrolysis, substitution, and other reactions, leading to the formation of biologically active derivatives.
相似化合物的比较
N,N-Diboc 1-O-t-Butyl 6-Dehydroxy L-Glutamic Acid can be compared with other similar compounds, such as:
N-Boc-L-Glutamic Acid: This compound has only one Boc protecting group and lacks the tert-butyl ester group, making it less stable and soluble.
N,N-Diboc-L-Glutamic Acid: This compound has two Boc protecting groups but lacks the tert-butyl ester group, making it less versatile in organic synthesis.
N-Boc 1-O-t-Butyl L-Glutamic Acid: This compound has one Boc protecting group and a tert-butyl ester group but lacks the second Boc group, making it less stable.
The uniqueness of this compound lies in its combination of two Boc protecting groups and a tert-butyl ester group, which enhance its stability, solubility, and versatility in organic synthesis.
属性
CAS 编号 |
1480890-33-2 |
|---|---|
分子式 |
C₂₀H₃₅NO₇ |
分子量 |
401.49 |
同义词 |
N,N-Bis[(1,1-dimethylethoxy)carbonyl]-6-oxo-L-norleucine 1,1-Dimethylethyl Ester; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









